2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde
CAS No.:
Cat. No.: VC15898954
Molecular Formula: C21H14O
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14O |
|---|---|
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | 2-[2-(2-phenylethynyl)phenyl]benzaldehyde |
| Standard InChI | InChI=1S/C21H14O/c22-16-19-11-5-7-13-21(19)20-12-6-4-10-18(20)15-14-17-8-2-1-3-9-17/h1-13,16H |
| Standard InChI Key | QJRUJQKIIVOUGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3C=O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The molecule consists of two phenyl rings connected by a single bond (biphenyl system), with a phenylethynyl group (-C≡C-Ph) attached to the 2' position of one ring and a carbaldehyde group (-CHO) at the 2 position of the other. This arrangement creates a rigid, planar framework with significant conjugation across the ethynyl spacer and biphenyl system . The ethynyl group enhances electron delocalization, while the aldehyde serves as an electrophilic site for further functionalization.
Bond Lengths and Angles
In analogous biphenyl-ethynyl systems, the C≡C bond length typically measures ~1.20 Å, shorter than single bonds due to sp-hybridization . The dihedral angle between the two phenyl rings in biphenyl derivatives often ranges from 30° to 45°, depending on substituent steric effects . For 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde, the ethynyl group likely reduces torsional strain, favoring a more coplanar arrangement to maximize conjugation.
Spectroscopic Signatures
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde . The C≡C stretch of the ethynyl group appears as a sharp peak at ~2100 cm⁻¹ .
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NMR Spectroscopy:
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¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons in the δ 7.2–8.1 ppm range . The ethynyl proton (if present) resonates at δ 2.8–3.2 ppm, but terminal alkynes are often absent in substituted derivatives.
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¹³C NMR: Aldehyde carbon at δ 190–200 ppm; sp-hybridized carbons of the ethynyl group at δ 80–90 ppm (C≡C) .
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Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Biphenyl-2-carbaldehyde: Serves as the aldehyde-containing core.
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Phenylethynyl group: Introduced via cross-coupling reactions.
Biphenyl-2-carbaldehyde Preparation
Biphenyl-2-carbaldehyde is synthesized through Suzuki-Miyaura coupling of 2-bromobenzaldehyde with phenylboronic acid, using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like toluene/water (3:1) . Typical yields range from 70–85% .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar biphenyl-ethynyl compounds reveals melting points between 180–220°C, with decomposition onset above 300°C . The aldehyde group may lower thermal stability compared to non-polar analogs.
Solubility and Crystallinity
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Solubility: Moderate in chlorinated solvents (CHCl₃, DCM) and THF; poor in water and alcohols .
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Crystallinity: Single-crystal X-ray diffraction of analogs shows monoclinic packing with π-π stacking distances of 3.5–3.8 Å .
Reactivity and Functionalization
Aldehyde Group Reactivity
The -CHO group participates in:
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Condensation Reactions: With amines to form Schiff bases (e.g., hydrazones) .
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Reduction: To alcohol via NaBH₄ or catalytic hydrogenation .
Ethynyl Group Reactivity
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Click Chemistry: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .
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Polymerization: Role in conjugated polymers for optoelectronics .
Challenges and Future Directions
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